Butanamide, N,N'-1,2-ethanediylbis[3-oxo-

Description

Properties

IUPAC Name |

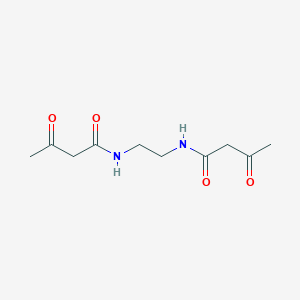

3-oxo-N-[2-(3-oxobutanoylamino)ethyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O4/c1-7(13)5-9(15)11-3-4-12-10(16)6-8(2)14/h3-6H2,1-2H3,(H,11,15)(H,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZDEEDOBAPARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NCCNC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061716 | |

| Record name | Butanamide, N,N'-1,2-ethanediylbis[3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1471-94-9 | |

| Record name | N,N′-1,2-Ethanediylbis[3-oxobutanamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1471-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Ethylenebis(3-oxobutyramide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001471949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-Acetoacetylethylenediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N,N'-1,2-ethanediylbis[3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, N,N'-1,2-ethanediylbis[3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-ethylenebis[3-oxobutyramide] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-ETHYLENEBIS(3-OXOBUTYRAMIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHQ9KBH6MU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]

This guide provides a comprehensive technical overview of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], a molecule of significant interest in coordination chemistry and materials science. We will delve into its core chemical properties, synthesis methodologies, and analytical characterization, offering insights grounded in established scientific principles and experimental validation.

Introduction and Significance

Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also known by synonyms such as N,N'-(1,2-Ethanediyl)bis(3-oxobutanamide) and N,N'-Ethylenebis(3-oxobutanamide), is a chemical compound that plays a versatile role in various industrial applications.[1] Its structure is characterized by two 3-oxobutanamide units linked by an ethylene bridge. This unique arrangement of functional groups makes it an excellent chelating and complexing agent.[1]

The primary significance of this compound lies in its ability to form stable complexes with metal ions.[1] This property is leveraged in diverse fields, including the pharmaceutical, agricultural, and cosmetics industries.[1] In pharmaceuticals, it acts as a chelating agent to stabilize metal ions within formulations, which can enhance the efficacy and safety of certain drugs.[1] In agriculture, it serves as a complexing agent in fertilizers to facilitate the absorption of essential nutrients by plants.[1] Furthermore, its stabilizing properties are utilized in the cosmetics and polymer industries to prevent degradation and improve product performance.[1]

Caption: Core applications of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].

Physicochemical Properties

A thorough understanding of the physicochemical properties of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is paramount for its handling, application, and the interpretation of experimental data.

| Property | Value |

| CAS Number | 1471-94-9[1][2] |

| Molecular Formula | C10H16N2O4[1][2][3][4][5] |

| Molecular Weight | 228.25 g/mol [1][5] |

| Melting Point | 149-151 °C[1][4] |

| Boiling Point | 539.3 °C at 760 mmHg[1] |

| Flash Point | 231.9 °C[1] |

| Density | 1.142 g/cm³[1] |

Synthesis and Purification

The synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is typically achieved through the reaction of ethylenediamine with an acetoacetylating agent. A common and effective method involves the condensation of ethylenediamine with ethyl acetoacetate.

Synthetic Pathway

This reaction is a classic example of nucleophilic acyl substitution, where the amino groups of ethylenediamine attack the ester carbonyl groups of two equivalents of ethyl acetoacetate, leading to the formation of the bis-amide product and ethanol as a byproduct. The reaction is typically driven to completion by heating.[6]

Caption: Synthetic workflow for Butanamide, N,N'-1,2-ethanediylbis[3-oxo-].

Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and scale.

Materials:

-

Ethylenediamine

-

Ethyl acetoacetate

-

A suitable high-boiling solvent (e.g., xylene or toluene)

-

Ethanol (for washing)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylenediamine (1.0 equivalent) in the chosen solvent.

-

Reagent Addition: Slowly add ethyl acetoacetate (2.0 equivalents) to the stirred solution.

-

Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature to allow the product to precipitate. The solid product can then be collected by vacuum filtration.

-

Purification: Wash the crude product with a suitable solvent, such as cold ethanol, to remove unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product under vacuum to obtain the final crystalline solid.

Trustworthiness through Self-Validation: The identity and purity of the synthesized product should be rigorously confirmed. A sharp melting point that aligns with the literature value (149-151 °C) is a primary indicator of purity.[1][4] Further validation must be performed using spectroscopic methods as detailed in the following section.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], a suite of analytical techniques should be employed.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide groups, as well as distinct C=O stretching frequencies for both the ketone and amide carbonyls.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will provide a distinct fingerprint of the molecule, showing signals for the methyl protons, the methylene protons adjacent to the carbonyl groups, the ethylene bridge protons, and the amide N-H protons, with appropriate chemical shifts and integrations.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all unique carbon environments, including the methyl, methylene, and carbonyl carbons.

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (228.25 g/mol ).[1][5]

Applications in Drug Development and Other Industries

The unique chemical properties of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] make it a valuable compound in several sectors.

-

Pharmaceutical Industry: Its role as a chelating agent is critical for stabilizing metal ions in drug formulations, which can improve the shelf-life and effectiveness of the final product.[1]

-

Agrochemicals: In agriculture, it enhances the bioavailability of essential metal micronutrients in fertilizers, promoting better plant growth.[1]

-

Cosmetics: It acts as a stabilizer, preventing the degradation of active ingredients and extending the shelf life of cosmetic products.[1]

-

Polymer Industry: It is used as a stabilizer in polymers to enhance their resistance to degradation, thereby improving their overall performance and durability in applications such as plastics, coatings, and adhesives.[1]

-

Organic Synthesis: It serves as a versatile reagent in organic synthesis for the production of various other chemical compounds.[1]

References

-

Cas 1471-94-9, ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE | lookchem. Available at: [Link]

-

Chemical Properties of Butanamide, N,N-diethyl-3-oxo- (CAS 2235-46-3) - Cheméo. Available at: [Link]

-

Chemical Properties of Butanamide (CAS 541-35-5) - Cheméo. Available at: [Link]

-

Butanamide, N-(2-hydroxy-1,1-dimethylethyl)-3-oxo- | C8H15NO3 | CID 11332745 - PubChem. Available at: [Link]

- Butanamide, N,N'-1,2-ethanediylbis[3-oxo- - 1471-94-9 | VulcanChem. Available at: https://www.vulcanchem.com/product/1471-94-9

- Butanamide, N,N'-1,4-butanediylbis[3-oxo- 78553-70-5 wiki - Guidechem. Available at: https://www.guidechem.com/wiki/Butanamide,-N,N--1,4-butanediylbis-3-oxo--78553-70-5.html

-

Butanamide, N,N-diethyl-3-oxo- - the NIST WebBook. Available at: [Link]

-

Butanamide, N,N'-1,2-ethanediylbis(3-oxo- - ChemBK. Available at: [Link]

-

N,N'-Ethylenebis(3-oxobutanamide) - ChemBK. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of Ethylenediamine-N,N'-bis-acetoacetamide

Introduction: The Versatility of a Chelating Ligand

Ethylenediamine-N,N'-bis-acetoacetamide (EBA), identified by CAS number 1471-94-9, is a fascinating and highly versatile organic compound.[1][2][3][4] Structurally, it is a tetradentate ligand, meaning it can bind to a central metal atom at four points. This characteristic makes it an exceptional chelating agent, capable of forming stable complexes with various metal ions.[5] This property is the foundation for its wide-ranging applications, from being a crucial reagent in organic synthesis to its use as a stabilizer in polymers and cosmetic formulations.[5] Furthermore, its role as a complexing agent in agriculture to enhance nutrient uptake by plants and as a chelating agent in the pharmaceutical industry underscores its significance.[5]

This guide provides an in-depth, scientifically grounded protocol for the synthesis of EBA. It is designed for researchers, scientists, and professionals in drug development, offering not just a step-by-step procedure but also the underlying chemical principles that govern the synthesis.

The Chemistry of Synthesis: A Mechanistic Perspective

The synthesis of Ethylenediamine-N,N'-bis-acetoacetamide is a classic example of a Schiff base condensation reaction.[6] This reaction involves the nucleophilic addition of a primary amine to a carbonyl group, followed by dehydration to form an imine. In this specific synthesis, two equivalents of a β-keto ester, ethyl acetoacetate, react with one equivalent of a diamine, ethylenediamine.

The generally accepted mechanism proceeds as follows:

-

Nucleophilic Attack: The primary amine groups of ethylenediamine act as nucleophiles, attacking the electrophilic carbonyl carbon of the ketone in ethyl acetoacetate. This forms a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: An intramolecular proton transfer occurs from the nitrogen atom to the oxygen atom of the carbinolamine, making the hydroxyl group a better leaving group (water).

-

Dehydration: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond (an imine, or in this context, more accurately a ketimine).

-

Tautomerization: The resulting ketimine is in equilibrium with its more stable enamine tautomer. The enamine form is stabilized by intramolecular hydrogen bonding between the N-H proton and the ester carbonyl oxygen, as well as conjugation of the C=C double bond with the carbonyl group.[7] This tautomerism is a key feature of the final product's structure.[7]

The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to drive the reaction to completion.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the condensation of diamines with β-keto esters.[7]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier/Grade | CAS Number |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 1 equivalent | Reagent Grade | 107-15-3 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 2 equivalents | Reagent Grade | 141-97-9 |

| Ethanol (95%) | C₂H₅OH | 46.07 | As solvent | Anhydrous | 64-17-5 |

| Round-bottom flask | - | - | 250 mL | - | - |

| Reflux condenser | - | - | - | - | - |

| Magnetic stirrer and stir bar | - | - | - | - | - |

| Heating mantle | - | - | - | - | - |

| Buchner funnel and filter paper | - | - | - | - | - |

| Beakers and graduated cylinders | - | - | Various sizes | - | - |

Synthesis Workflow Diagram

Caption: Figure 1: Synthesis Workflow for EBA.

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethylenediamine (1 equivalent) in 100 mL of 95% ethanol.

-

Addition of Reactant: While stirring, slowly add ethyl acetoacetate (2 equivalents) to the ethanolic solution of ethylenediamine.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux with continuous stirring for approximately 2 hours.

-

Crystallization: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. The product will begin to crystallize. To maximize the yield, place the flask in an ice bath for 30-60 minutes.

-

Isolation of Product: Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold 95% ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. A high yield of the product is expected.[1]

Characterization and Validation

To confirm the identity and purity of the synthesized Ethylenediamine-N,N'-bis-acetoacetamide, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point range is indicative of a pure compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks. Expect to see N-H stretching vibrations, C=O stretching from the amide and ketone groups, and C=C stretching from the enamine tautomer. Notably, the presence of a strong N-H stretch and the absence of a C=N absorption support the predominance of the enamine tautomer.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy will provide detailed structural information. The ¹H NMR spectrum is expected to show signals for the methyl protons, the methylene protons of the ethylenediamine backbone, the vinyl proton of the enamine, and the N-H proton, which may appear as a broad singlet. The integration of these signals should correspond to the number of protons in the molecule.

Safety and Handling

-

Ethylenediamine: Corrosive and a respiratory irritant. It can cause severe skin burns and eye damage. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ethyl acetoacetate: Flammable liquid and vapor. Causes serious eye irritation. Keep away from heat, sparks, and open flames. Use in a fume hood and wear appropriate PPE.

-

Ethanol: Highly flammable liquid and vapor. Use with adequate ventilation and away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Conclusion

The synthesis of Ethylenediamine-N,N'-bis-acetoacetamide via Schiff base condensation is a robust and efficient method for producing this valuable chelating agent. By understanding the underlying reaction mechanism and adhering to a carefully controlled experimental protocol, researchers can reliably synthesize this compound for a multitude of applications in chemistry, materials science, and beyond. The characterization of the final product is crucial to ensure its purity and structural integrity, thereby guaranteeing its performance in downstream applications.

References

-

D. A. Crombie, J. R. Kiely, C. J. Ryan. (1965). The Reaction of Ethylenediamine with /3-Oxo-esters. Evidence for Ketimine-Enamine Tautomerism. Journal of the Chemical Society. [Link]

-

Molbase. (n.d.). ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE | CAS No.1471-94-9 Synthetic Routes. Molbase. [Link]

-

W. A. Sexton. (1942). The condensation of o-phenylenediamine with ethyl acetoacetate. Journal of the Chemical Society, 303. [Link]

-

LookChem. (n.d.). Cas 1471-94-9, ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. LookChem. [Link]

- Academic Journal of Chemistry. (2018). Synthesis Characterization and Biological Applications of Schiff Base Complexes Containing Acetoph. Academic Journal of Chemistry.

- Google Patents. (n.d.). CN112979501A - Synthesis method of N-BOC-ethylenediamine.

-

Andrea Bencini, Carolina Giorgi, Claudia Caltagirone, Vito Lippolis. (2019). Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. Molecules, 24(21), 3830. [Link]

- Ri-Sheng Yao, Lai-En Jiang, Sheng-Hua Wu, Sheng-Song Deng, Yang Yang. (2011). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Asian Journal of Chemistry, 23(11), 4931-4933.

-

ResearchGate. (n.d.). Reaction scheme for the synthesis of acetylacetone-ethylenediamine. ResearchGate. [Link]

- IONiC / VIPEr. (n.d.). Schiff base lab experiment_synthesis_student_fixed.docx. IONiC / VIPEr.

- WMU's ScholarWorks. (n.d.). The Reaction of Ethylenediamine with Tetradentate Cobalt(III) Complexes. WMU's ScholarWorks.

- International Journal of Current Microbiology and Applied Sciences. (n.d.). Schiff Base [(N1Z, N2Z)-N1, N2-bis (1-Phenylethylidene) ethane-1, 2-diamine] with P-Hydroxyphenyl Telluriumtribromide and their Metal Complexes: Synthesis and Characterization. International Journal of Current Microbiology and Applied Sciences.

-

ResearchGate. (n.d.). Two-step plan for the synthesis of N,N -Bis(4-(5)-imidazolymethyl)ethylenediamine tetrahydrochloride (EMI). ResearchGate. [Link]

- Scholars Archive. (2022). Characterization of an amine-thiol cosolvent system : ethylenediamine and mercaptoethanol. Scholars Archive.

- Google Patents. (n.d.). EP0042096A1 - Process for the preparation of N,N'-diacetylethylene diamine.

-

Wikipedia. (n.d.). Ethyl acetoacetate. Wikipedia. [Link]

Sources

- 1. ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Cas 1471-94-9,ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE | lookchem [lookchem.com]

- 6. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The reaction of ethylenediamine with β-oxo-esters. Evidence for ketimine–enamine tautomerism - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE (CAS 1471-94-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE, a chelating agent with significant potential in various scientific and industrial applications. Initially, this document clarifies the compound's identity, definitively linking CAS number 1471-94-9 to ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE and resolving conflicting information found in some databases. The guide then delves into the compound's key physicochemical properties and outlines a common synthetic pathway. The core of this document is a detailed, albeit currently limited, exploration of its spectroscopic characteristics. While exhaustive primary spectral data is not widely available in public repositories, this guide discusses the expected spectroscopic features based on the molecule's structure and available information on related compounds. The potential applications, particularly its role as a versatile ligand in coordination chemistry, are also explored. This guide serves as a foundational resource, highlighting both the known attributes of ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE and the opportunities for further research into its complete spectroscopic characterization.

Chemical Identity and Physicochemical Properties

Systematic IUPAC Name: N,N'-(1,2-Ethanediyl)bis(3-oxobutanamide)

Common Synonyms:

-

ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE

-

N,N'-Ethylenebis(acetoacetamide)

-

Acetoacetamide, N,N'-ethylenebis-

Molecular Formula: C₁₀H₁₆N₂O₄[1][2]

Molecular Weight: 228.25 g/mol [1][2]

Chemical Structure:

Figure 1: 2D Chemical Structure of ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE.

Physicochemical Properties Summary Table:

| Property | Value | Source |

| Melting Point | 149-151 °C | ChemBK |

| Boiling Point | 539.3 °C at 760 mmHg (Predicted) | LookChem |

| Density | 1.142 g/cm³ (Predicted) | LookChem |

| Appearance | Solid | N/A |

| Solubility | Information not widely available | N/A |

Synthesis and Reaction Chemistry

ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE is synthesized through the reaction of ethylenediamine with an acetoacetic acid derivative. A common laboratory-scale synthesis involves the use of diketene (an acetylketene dimer) as the acetoacetylating agent.

Reaction Scheme:

Figure 2: Synthetic pathway for ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer, dropping funnel, and thermometer is charged with ethylenediamine dissolved in a suitable inert solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reagent Addition: The solution is cooled in an ice bath. Diketene is then added dropwise from the dropping funnel, ensuring the reaction temperature is maintained below a certain threshold (e.g., 10 °C) to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically quenched with a suitable reagent. The product may precipitate out of the solution and can be collected by filtration.

-

Purification: The crude product is then purified, often by recrystallization from an appropriate solvent system (e.g., ethanol/water), to yield the pure ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE as a solid.

Spectroscopic Data and Structural Elucidation

A comprehensive search of publicly available spectral databases and scientific literature did not yield detailed, citable spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry) specifically for ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. This indicates a gap in the readily accessible scientific information for this compound. However, based on its chemical structure, we can predict the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR Spectroscopy:

The proton NMR spectrum is expected to be relatively simple and symmetric due to the molecule's structure.

-

-CH₃ (Methyl Protons): A sharp singlet is anticipated for the six equivalent protons of the two methyl groups.

-

-CH₂- (Methylene Protons adjacent to Ketone): A singlet is expected for the four equivalent protons of the two methylene groups situated between the carbonyl groups.

-

-CH₂-CH₂- (Ethylenediamine Bridge Protons): A singlet is predicted for the four equivalent protons of the ethylenediamine bridge.

-

-NH- (Amide Protons): A broad singlet or triplet (due to coupling with the adjacent methylene protons) is expected for the two equivalent amide protons. The chemical shift of this peak can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

The carbon NMR spectrum will reflect the different carbon environments in the molecule.

-

-CH₃ (Methyl Carbon): A signal in the aliphatic region.

-

-CH₂- (Methylene Carbon adjacent to Ketone): A signal for the methylene carbon.

-

-CH₂-CH₂- (Ethylenediamine Bridge Carbon): A signal for the carbons of the ethylenediamine bridge.

-

C=O (Ketone Carbonyl): A signal in the downfield region characteristic of a ketone carbonyl.

-

C=O (Amide Carbonyl): A signal in the downfield region, typically slightly upfield from the ketone carbonyl, characteristic of an amide carbonyl.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum will be characterized by the vibrational modes of its functional groups.

-

N-H Stretch: A moderate to strong absorption band is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the secondary amide N-H bonds.

-

C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region due to the stretching vibrations of the aliphatic C-H bonds.

-

C=O Stretch (Ketone): A strong, sharp absorption band is anticipated around 1715 cm⁻¹, characteristic of a ketone carbonyl.

-

C=O Stretch (Amide I Band): A strong, sharp absorption band is expected around 1650 cm⁻¹, which is typical for the C=O stretching of a secondary amide.

-

N-H Bend (Amide II Band): A moderate absorption band is expected around 1550 cm⁻¹, arising from the N-H bending and C-N stretching vibrations of the amide group.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (228.25). Common fragmentation patterns would likely involve cleavage of the amide bonds and the ethylenediamine bridge, leading to characteristic fragment ions.

Applications and Areas for Further Research

ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE's structure, featuring two bidentate acetoacetamide moieties linked by an ethylenediamine bridge, makes it an excellent tetradentate ligand for a variety of metal ions. This chelating ability is the foundation for its current and potential applications.

-

Coordination Chemistry: It can form stable complexes with a wide range of metal ions. These complexes have been explored for their potential in catalysis and as building blocks for more complex supramolecular structures.

-

Industrial Applications: The ability to chelate metals makes it useful as a stabilizer in polymers, preventing metal-catalyzed degradation. It also has potential applications in agriculture as a carrier for essential metal micronutrients in fertilizers.[3]

-

Pharmaceutical and Biomedical Research: As a chelating agent, it could be investigated for its potential to sequester metal ions in biological systems, although this application requires further study.[3]

Future Research Directions:

The most immediate need is the acquisition and publication of a complete and validated set of spectroscopic data for ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. This would include high-resolution ¹H and ¹³C NMR spectra with peak assignments, a detailed FT-IR spectrum with vibrational mode assignments, and a comprehensive mass spectrum with fragmentation analysis. Such data would be invaluable to researchers working with this compound and would solidify its characterization in the scientific literature. Further research into the coordination chemistry of this ligand with a broader range of metals could also uncover novel catalytic or material properties.

Conclusion

ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE (CAS 1471-94-9) is a versatile tetradentate ligand with established and potential applications in various fields of science and industry. While its synthesis is straightforward, a significant gap exists in the public domain regarding its detailed spectroscopic characterization. This guide has provided a clear identification of the compound and a predictive framework for its spectral properties. It is hoped that this document will not only serve as a useful resource for those interested in this molecule but also stimulate further research to fully elucidate and publish its complete spectroscopic profile, thereby enhancing its utility for the scientific community.

References

-

LookChem. (n.d.). Cas 1471-94-9, ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. Retrieved from [Link]

-

ChemBK. (2024, April 10). Acetoacetamide, N,N'-ethylenebis-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]: Molecular Structure, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], a versatile chelating ligand with significant potential in medicinal chemistry and drug development. This document delves into the molecule's core structural features, including its pronounced keto-enol tautomerism, and offers a detailed, field-proven protocol for its synthesis. Furthermore, we explore its coordination chemistry and the burgeoning applications of its metal complexes in therapeutic contexts, underpinned by a thorough review of its biological activities. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: Unveiling a Versatile Scaffold

Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also known by its synonyms N,N'-Ethylenebis(3-oxobutanamide) and Ethylenediamine-N,N'-bis-acetoacetamide, is a fascinating organic compound that has garnered considerable interest for its robust chelating properties.[1][2] Its molecular architecture, featuring two bidentate acetoacetamide moieties linked by an ethylene bridge, allows for the formation of stable complexes with a variety of metal ions.[1] This characteristic has positioned it as a valuable ligand in coordination chemistry and as a promising scaffold for the development of novel therapeutic agents.[2] The exploration of its metal complexes has opened new avenues in drug design, particularly in the development of targeted drug delivery systems and agents with specific biological activities.[3][4]

Molecular Structure and Physicochemical Properties

The unique chemical behavior of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is intrinsically linked to its molecular structure. A key feature is the presence of β-dicarbonyl groups, which gives rise to keto-enol tautomerism, a phenomenon that significantly influences its reactivity and coordination properties.[5]

Core Molecular Structure

The fundamental structure consists of two butanamide units where the nitrogen atoms are linked by an ethylene bridge. Each butanamide unit possesses a ketone group at the third position (3-oxo).

Table 1: Physicochemical Properties of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]

| Property | Value | Source(s) |

| CAS Number | 1471-94-9 | [6][7][8] |

| Molecular Formula | C10H16N2O4 | [6][7][8] |

| Molecular Weight | 228.25 g/mol | [7][8] |

| Melting Point | 149-151 °C | [4][7] |

| Appearance | White to off-white solid | [7] |

Keto-Enol Tautomerism: A Dynamic Equilibrium

The presence of a methylene group flanked by two carbonyl groups (a β-dicarbonyl system) in each arm of the molecule allows for the existence of a dynamic equilibrium between the keto and enol tautomeric forms.[5] This equilibrium is influenced by factors such as solvent polarity and temperature.[9] The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a six-membered ring-like structure. This tautomerism is a critical determinant of the ligand's coordination behavior, as the enolate form readily coordinates to metal ions.[9] Spectroscopic techniques such as NMR and IR can provide evidence for the existence of both tautomers in solution and in the solid state.[10][11]

Caption: Keto-enol tautomerism in one arm of the molecule.

Synthesis and Characterization: A Practical Approach

The synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] is typically achieved through the condensation reaction between ethyl acetoacetate and ethylenediamine.[6] This straightforward and efficient method provides good yields of the desired product.

Experimental Protocol: Synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]

This protocol is adapted from established methods for the synthesis of similar bis-acetoacetamide compounds.[12]

Materials:

-

Ethyl acetoacetate

-

Ethylenediamine

-

Ethanol (or another suitable solvent like xylene)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve ethylenediamine (1.0 equivalent) in ethanol.

-

To this solution, add ethyl acetoacetate (2.0 equivalents) dropwise with continuous stirring.

-

Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white crystalline solid.

Caption: A generalized workflow for the synthesis.

Characterization

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the methylene protons adjacent to the carbonyl groups, the ethylene bridge protons, and the amide N-H protons. The presence of both keto and enol forms in solution would result in two distinct sets of peaks for the protons in the acetoacetamide moiety.[11]

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons (both ketone and amide), the methyl carbons, and the methylene carbons of the ethylene bridge and the acetoacetamide backbone. The presence of tautomers would also be evident in the ¹³C NMR spectrum.[11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present. Key absorption bands would include:

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The molecular ion peak (M+) should correspond to the calculated molecular weight.[15]

Applications in Drug Development: A Ligand of Therapeutic Promise

The ability of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] to form stable complexes with various metal ions is the cornerstone of its potential applications in drug development.[2] These metal complexes can exhibit unique biological activities that are not observed with the free ligand or the metal salt alone.

Coordination Chemistry and Metal Complexes

The tetradentate nature of the ligand, with its two sets of bidentate N,O-donor sites, allows for the formation of stable five- or six-membered chelate rings with metal ions.[1] This coordination can significantly alter the physicochemical properties of the metal ion, such as its solubility, stability, and reactivity.

Potential Therapeutic Applications

-

Antimicrobial and Antifungal Agents: Schiff base ligands and their metal complexes have been extensively studied for their antimicrobial and antifungal properties.[16][17] The chelation of the metal ion can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes and increasing its efficacy.[18]

-

Anticancer Agents: Metal complexes are playing an increasingly important role in the development of novel anticancer drugs.[19] The coordination of a metal ion to a ligand like Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] can lead to complexes that can interact with biological targets such as DNA or specific enzymes, inducing apoptosis in cancer cells.[3]

-

Drug Delivery Systems: The chelating properties of this ligand can be exploited for the development of metal-based drug delivery systems.[20][21] For instance, the ligand could be functionalized to carry a therapeutic agent, and a coordinated metal ion could act as a targeting moiety or a trigger for drug release under specific physiological conditions.[22][23]

Caption: Overview of drug development applications.

Conclusion and Future Perspectives

Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] represents a highly versatile and accessible molecular scaffold with significant untapped potential in the field of drug development. Its straightforward synthesis, rich coordination chemistry, and the diverse biological activities of its metal complexes make it an attractive candidate for further investigation. Future research should focus on the synthesis and characterization of a wider range of its metal complexes and a more in-depth evaluation of their therapeutic efficacy and mechanisms of action. The continued exploration of this promising ligand is poised to contribute to the development of the next generation of metallodrugs and targeted therapeutic strategies.

References

-

Biological activity of Schiff base ligands and their metal complexes. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Biological Activity Study of Schiff Base ligands and their Complexes: A Review. (2021). International Journal of Pharmaceutical Research, 13(1).

-

Cas 1471-94-9,ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE | lookchem. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

- Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. (2021). ChemRxiv.

- Biological activity of metal-edds (ethylenediaminedisuccinate) complexes in K562 and PBMC cells. (2015).

-

N,n'-ethylenebis(mercaptoacetamide) - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 13, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]

-

ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

-

Acetoacetamide, N,N'-ethylenebis-. (n.d.). ChemBK. Retrieved January 13, 2026, from [Link]

- Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. (2011). Physical Chemistry Chemical Physics, 13(26), 12257-12265.

- Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. (2020). Oriental Journal of Chemistry, 36(4), 696-702.

- Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. (2023). Molecules, 28(15), 5821.

-

Acetamide, N,N'-ethylenebis(N-nitro-. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Cas 1471-94-9,ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE | lookchem. (n.d.). LookChem. Retrieved January 13, 2026, from [Link]

-

N,n'-ethylenebis(n-isopropyl-acetamide). (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

-

FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 13, 2026, from [Link]

-

Acetamide, N,N-diethyl-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

- Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. (2021). Journal of the American Society for Mass Spectrometry, 32(7), 1736-1745.

-

Ethylacetamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

- Emerging Topics in Metal Complexes: Pharmacological Activity. (2024). International Journal of Molecular Sciences, 25(9), 4982.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5484.

-

The FT-IR spectrum of the o-acetamide. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

Keto-enol tautomerism and the formation of chelate. Notations... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 13, 2026, from [Link]

-

N,n'-ethylenebis((bis(2-chloroethyl)amino)acetamide) dihydrochloride. (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]

-

Acetamide. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

- Acidic Hydrolysis of N-ethoxybenzylimidazoles (NEBIs): Potential Applications as pH-Sensitive Linkers for Drug Delivery. (2012). Molecular Pharmaceutics, 9(12), 3534-3541.

- Nano Based Drug Delivery Systems: Recent Developments and Future Prospects. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 104-113.

- Synthesis method of N-ethyl ethylene diamine. (n.d.). Google Patents.

-

13C nmr spectrum of ethene C2H4 CH2=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylene C13 13-C nmr doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry. Retrieved January 13, 2026, from [Link]

-

N,N-Diethylacetamide. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

- Small Molecule Ligands for Enhanced Intracellular Delivery of Lipid Nanoparticle Formulations of siRNA. (2014). Molecular Therapy, 22(9), 1667-1675.

- Nanotechnology in Drug Delivery: Anatomy and Molecular Insight into the Self-Assembly of Peptide-Based Hydrogels. (2023). International Journal of Molecular Sciences, 24(13), 10834.

- Drug Delivery Systems. (2017).

Sources

- 1. N-Acetylethylenediamine(1001-53-2) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review [mdpi.com]

- 5. chembk.com [chembk.com]

- 6. ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE synthesis - chemicalbook [chemicalbook.com]

- 7. Cas 1471-94-9,ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE | lookchem [lookchem.com]

- 8. scbt.com [scbt.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Review of Biological Applications of Transition Metal Complexes Incorporating N-acylhydrazones | Bentham Science [benthamscience.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. N,n'-ethylenebis(mercaptoacetamide) [webbook.nist.gov]

- 17. Acetamide, N-ethyl- [webbook.nist.gov]

- 18. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan – Oriental Journal of Chemistry [orientjchem.org]

- 19. digibug.ugr.es [digibug.ugr.es]

- 20. Acidic Hydrolysis of N-ethoxybenzylimidazoles (NEBIs): Potential Applications as pH-Sensitive Linkers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijsrtjournal.com [ijsrtjournal.com]

- 22. mdpi.com [mdpi.com]

- 23. kinampark.com [kinampark.com]

Thermal stability of ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE

An In-Depth Technical Guide to the Thermal Stability of ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE

Introduction to N,N'-Ethylenebis(acetoacetamide)

N,N'-Ethylenebis(acetoacetamide), also known by its CAS number 1471-94-9, is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol .[1][2][3][4] It is characterized by its ability to act as a chelating and complexing agent, making it valuable in various industrial applications.[1] Its utility extends to being a reagent in organic synthesis and a stabilizer in polymers.[1] Given its applications, particularly in polymer science and potentially in drug development as a chelating agent, understanding its thermal stability is of paramount importance for ensuring process safety, product efficacy, and shelf-life.

This technical guide provides a comprehensive overview of the thermal stability of N,N'-Ethylenebis(acetoacetamide). It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the material's behavior at elevated temperatures. This document will delve into the fundamental principles of thermal analysis techniques, provide detailed experimental protocols for assessing thermal stability, and offer insights into the interpretation of the resulting data.

Physicochemical Properties of N,N'-Ethylenebis(acetoacetamide)

| Property | Value |

| CAS Number | 1471-94-9 |

| Molecular Formula | C10H16N2O4 |

| Molecular Weight | 228.25 g/mol |

| Melting Point | 149-151 °C |

| Boiling Point | 539.3 °C at 760 mmHg |

| Flash Point | 231.9 °C |

| Density | 1.142 g/cm3 |

Data sourced from LookChem[1] and ChemBK.[2]

Fundamentals of Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. For assessing the thermal stability of N,N'-Ethylenebis(acetoacetamide), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent methods.

Thermogravimetric Analysis (TGA)

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This method is particularly useful for determining the thermal stability and composition of materials.[5] Key information obtained from TGA includes the onset of decomposition, the temperature at which maximum decomposition occurs, and the amount of residual mass.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature.[6] DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.[6][7] For N,N'-Ethylenebis(acetoacetamide), DSC can provide valuable information on its melting behavior and the energy associated with its decomposition.

Experimental Protocols for Thermal Stability Assessment

To ensure the accurate and reproducible assessment of the thermal stability of N,N'-Ethylenebis(acetoacetamide), standardized experimental protocols for TGA and DSC are essential.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines the steps for performing a TGA analysis to determine the thermal decomposition profile of N,N'-Ethylenebis(acetoacetamide).

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of N,N'-Ethylenebis(acetoacetamide) into a clean, tared TGA pan (typically platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a low temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that ensures complete decomposition (e.g., 600 °C).[8]

-

-

Data Acquisition: Record the mass of the sample as a function of temperature.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The derivative of this curve (DTG) can also be plotted to identify the temperatures of maximum decomposition rates.

Causality Behind Experimental Choices:

-

Heating Rate: A rate of 10 °C/min is a common standard that provides a good balance between resolution and experimental time.[9]

-

Inert Atmosphere: A nitrogen atmosphere is crucial to study the inherent thermal stability of the compound without the influence of oxygen, which can lead to complex, oxidative decomposition pathways.[10][11]

TGA Experimental Workflow Diagram:

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

This protocol details the procedure for conducting a DSC analysis to investigate the melting and decomposition behavior of N,N'-Ethylenebis(acetoacetamide).

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of N,N'-Ethylenebis(acetoacetamide) into a standard aluminum DSC pan. Hermetically seal the pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as the reference.

-

Atmosphere: Maintain an inert atmosphere, such as nitrogen, with a consistent flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point (e.g., 300 °C).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Identify endothermic (melting) and exothermic (decomposition) peaks.

Rationale for Experimental Parameters:

-

Sample Mass: A small sample mass is used to ensure uniform heating and minimize thermal gradients within the sample.

-

Hermetically Sealed Pan: This prevents the loss of volatile decomposition products, which could affect the measured heat flow.

DSC Experimental Workflow Diagram:

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Data Interpretation and Thermal Behavior of N,N'-Ethylenebis(acetoacetamide)

Expected TGA Data Analysis

A typical TGA curve for N,N'-Ethylenebis(acetoacetamide) would likely show a single-step or multi-step decomposition process. The decomposition is expected to begin at temperatures significantly above its melting point. For a related compound, N,N'-ethylenebis(stearamide), the thermal decomposition process was observed to occur in two stages between 246 °C and 450 °C.[11]

Illustrative TGA Data Summary:

| Parameter | Expected Value | Description |

| Onset Decomposition Temp. (T_onset) | > 200 °C | The temperature at which significant weight loss begins. |

| Peak Decomposition Temp. (T_peak) | 250 - 400 °C | The temperature of the maximum rate of weight loss. |

| % Weight Loss | ~100% | The total percentage of mass lost during decomposition. |

| Residual Mass at 600 °C | < 1% | The amount of non-volatile material remaining. |

Note: The values in this table are illustrative and based on general expectations for organic compounds of this type.

Expected DSC Data Analysis

The DSC thermogram of N,N'-Ethylenebis(acetoacetamide) would exhibit a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 149-151 °C.[1][2] At higher temperatures, an exothermic event would likely be observed, indicating the decomposition of the molecule.

Illustrative DSC Data Summary:

| Thermal Transition | Temperature (°C) | Enthalpy (J/g) | Description |

| Melting (T_m) | 149 - 151 | Experimentally Determined | Endothermic event corresponding to the solid-to-liquid phase transition. |

| Decomposition (T_d) | > 200 | Experimentally Determined | Exothermic event associated with the breakdown of the molecule. |

Note: Enthalpy values would need to be determined experimentally.

Plausible Decomposition Pathway

The thermal decomposition of N,N'-Ethylenebis(acetoacetamide) is likely to proceed through the cleavage of the weaker bonds in the molecule. Potential decomposition mechanisms could involve:

-

C-N Bond Homolysis: The cleavage of the carbon-nitrogen bonds in the ethylenediamine bridge or the amide linkages.[13]

-

Amide Bond Hydrolysis: Although less likely in an inert atmosphere, trace amounts of water could facilitate the hydrolysis of the amide bonds.

-

Decarbonylation and Decarboxylation: The loss of carbon monoxide or carbon dioxide from the acetoacetamide moieties.

A plausible initial step in the decomposition could be the homolytic cleavage of the C-N bond within the ethylenediamine backbone, leading to the formation of radical species that would then undergo further reactions.

Plausible Decomposition Pathway Diagram:

Caption: A plausible thermal decomposition pathway for N,N'-Ethylenebis(acetoacetamide).

Conclusion

This technical guide has provided a framework for understanding and evaluating the thermal stability of N,N'-Ethylenebis(acetoacetamide). While specific experimental data for this compound is limited in the public domain, the principles of TGA and DSC, along with data from analogous compounds, allow for a robust preliminary assessment of its thermal behavior. The provided protocols offer a standardized approach for researchers to generate reliable data. The thermal stability of N,N'-Ethylenebis(acetoacetamide) is a critical parameter that influences its processing, storage, and performance in various applications. Further experimental studies are warranted to fully elucidate its decomposition kinetics and mechanism, which will be invaluable for its safe and effective utilization in scientific and industrial settings.

References

-

Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal gravimetric analysis (TGA) data of the synthesized compounds. Retrieved from [Link]

-

ResearchGate. (2016). Research on thermal decomposition kinetics of N,N'-ethylenebis (stearamide). Retrieved from [Link]

-

MDPI. (n.d.). Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1471-94-9,ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. Retrieved from [Link]

-

ChemBK. (2024). Acetoacetamide, N,N'-ethylenebis-. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N,N'-ethylenebis(N-nitro-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Retrieved from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

-

PubMed. (1997). Differential scanning calorimetric studies on the thermotropic phase transitions of dry and hydrated forms of N-acylethanolamines of even chainlengths. Retrieved from [Link]

-

Cheméo. (n.d.). Acetamide, N,N'-ethylenebis(N-nitro-. Retrieved from [Link]

-

MAP Laboratory. (n.d.). Ethylene bis(stearamide). Retrieved from [Link]

-

NIST. (n.d.). N,n'-ethylenebis(mercaptoacetamide). Retrieved from [Link]

-

ACE Laboratories. (n.d.). Thermogravimetric Analysis Testing (TGA). Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of decomposition of N, N-dialkyl dithiocarbamates. Retrieved from [Link]

-

National Institutes of Health. (2022). Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer. Retrieved from [Link]

Sources

- 1. Cas 1471-94-9,ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE | lookchem [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. Ethylenediamine-N,N′-bis(acetoacetamide) 1471-94-9 [sigmaaldrich.com]

- 5. ace-laboratories.com [ace-laboratories.com]

- 6. maplaboratory.net [maplaboratory.net]

- 7. ttuhsc.edu [ttuhsc.edu]

- 8. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 9. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Investigation into the Decomposition Pathways of an Acetal-Based Plasticizer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], a compound of interest in various research and development applications. Due to a notable absence of publicly available quantitative solubility data, this guide emphasizes the foundational principles governing the solubility of this molecule, alongside detailed, field-proven methodologies for its empirical determination. By equipping researchers with both the theoretical framework and practical protocols, this document serves as an essential resource for scientists and drug development professionals working with this compound, enabling them to generate reliable solubility data and make informed decisions in their research endeavors.

Introduction and Physicochemical Profile

Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also known by its synonym Ethylenediamine-N,N'-bis-acetoacetamide and identified by the CAS number 1471-94-9, is a molecule with potential applications in chelation, polymer science, and as a stabilizer in various formulations.[1] An understanding of its solubility is paramount for its effective use in these and other applications, particularly in drug development where solubility directly impacts bioavailability and formulation strategies.

The molecular structure of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] features two amide linkages and two oxo groups, suggesting a potential for hydrogen bonding which would influence its solubility in polar solvents. The central ethylene bridge and the terminal methyl groups contribute to its hydrophobic character. The interplay of these structural features will ultimately dictate its solubility profile across a range of solvents.

Table 1: Physicochemical Properties of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]

| Property | Value | Source(s) |

| CAS Number | 1471-94-9 | [2][3][4] |

| Molecular Formula | C10H16N2O4 | [2][3] |

| Molecular Weight | 228.25 g/mol | [2][3] |

| Melting Point | 149-151 °C | [1] |

| Boiling Point | 539.3 °C at 760 mmHg | [1] |

| Water Solubility | No data available |

Theoretical Framework for Solubility

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution. For Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], its solubility in a given solvent will be governed by the following principles:

-

"Like Dissolves Like" : The polarity of the solvent relative to the solute is a primary determinant of solubility. The presence of amide and ketone functionalities in Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] suggests it will have a degree of polarity. Therefore, it is expected to be more soluble in polar solvents (e.g., water, alcohols, DMSO) than in non-polar solvents (e.g., hexane, toluene). The two amide groups can act as both hydrogen bond donors and acceptors, while the ketone oxygens can act as hydrogen bond acceptors. This capability for hydrogen bonding is a key factor in its potential for solubility in protic solvents.

-

Impact of Molecular Structure : The central ethylene (C2H4) linker and the two terminal methyl (CH3) groups introduce hydrophobicity to the molecule. This will counteract the hydrophilic nature of the amide and ketone groups. The overall solubility will be a balance between these opposing characteristics.

-

Influence of Temperature : Generally, for solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic. However, this is not universally true and must be determined experimentally.

-

Effect of pH : The amide groups in Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] are generally considered neutral. However, the presence of the β-dicarbonyl system introduces the possibility of enolization and tautomerism, which could be influenced by pH. Extreme pH values could potentially lead to hydrolysis of the amide bonds over time, which would affect solubility measurements. It is crucial to assess the stability of the compound under the pH conditions of the solubility study.

Experimental Determination of Solubility: A Practical Guide

Given the absence of published solubility data, empirical determination is necessary. The isothermal shake-flask method is the gold-standard for obtaining reliable equilibrium solubility data.

The Isothermal Shake-Flask Method

This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature until the concentration of the dissolved solute in the supernatant is constant.

-

Preparation of Materials :

-

Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] (solid, high purity).

-

A range of solvents of interest (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide, ethyl acetate, hexane).

-

Glass vials with screw caps.

-

A temperature-controlled orbital shaker or incubator.

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility).

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS).

-

-

Procedure :

-

Add an excess amount of solid Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] to a pre-determined volume of the solvent in a glass vial. The excess solid is crucial to ensure that saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A preliminary experiment should be conducted to determine the time to equilibrium by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration in the supernatant plateaus.

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilute the filtered sample with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] in the diluted sample using a validated analytical method.

-

-

Data Analysis :

-

Calculate the solubility as the mean of at least three independent measurements.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, mol/L).

-

Visualization of the Experimental Workflow

Caption: Workflow for solubility determination via the shake-flask method.

Factors Influencing the Solubility of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]

Solvent Selection

A systematic approach to solvent selection is recommended. Solvents should be chosen to represent a range of polarities and hydrogen bonding capabilities.

Table 2: Suggested Solvents for Solubility Screening

| Solvent Class | Example Solvents | Expected Solubility Trend |

| Polar Protic | Water, Ethanol, Methanol | Potentially moderate to high due to H-bonding |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Potentially moderate due to dipole interactions |

| Non-Polar | Hexane, Toluene | Expected to be low |

Impact of pH

For applications in biological systems or aqueous formulations, understanding the pH-solubility profile is critical. The shake-flask method can be adapted to use buffers at different pH values (e.g., pH 2, 5, 7.4, 9). It is important to confirm the stability of the compound at each pH over the course of the experiment.

Predictive Approaches

In the absence of experimental data, computational models can provide an initial estimate of solubility. Various software packages can predict aqueous solubility based on the molecular structure. While these predictions are not a substitute for experimental data, they can be useful for initial screening and hypothesis generation.

Data Presentation and Interpretation

All experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 3: Example Template for Reporting Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| DMSO | 25 | HPLC-UV | ||

| Hexane | 25 | HPLC-UV |

Conclusion

References

- Aldrich E2376 - SAFETY D

-

Butanamide, N,N'-1,2-ethanediylbis(3-oxo-. (n.d.). ChemBK. Retrieved January 12, 2026, from [Link]

-

Butanamide, N-(2-hydroxy-1,1-dimethylethyl)-3-oxo-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

Butanamide, N,N'-1,3-phenylenebis[3-oxo-. (2018). SIELC Technologies. Retrieved January 12, 2026, from [Link]

-

Butanamide, N,N'-1,4-phenylenebis(3-oxo-. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

- Material Safety D

-

N,N'-(1,4-Phenylene)bis(acetoacetamide). (n.d.). Lookchem. Retrieved January 12, 2026, from [Link]

-

N,N'-Ethane-1,2-diylbis(3-oxobutanamide). (n.d.). Molbase. Retrieved January 12, 2026, from [Link]

-

Recent progress in the computational prediction of aqueous solubility and absorption. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

-

Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. (n.d.). NIH. Retrieved January 12, 2026, from [Link]

-

Butanamide, N,N-diethyl-3-oxo-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Butanamide, 3-oxo-N-phenyl-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Chemical Properties of Butanamide, N,N-diethyl-3-oxo- (CAS 2235-46-3). (n.d.). Cheméo. Retrieved January 12, 2026, from [Link]

-

Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients. (2013). ResearchGate. Retrieved January 12, 2026, from [Link]

-

ETHYLENEDIAMINE-N,N'-BIS-ACETOACETAMIDE. (n.d.). Lookchem. Retrieved January 12, 2026, from [Link]

-

3-Oxo-N-(1-phenylethyl)butanamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

Methodological & Application

Synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] metal complexes

An In-Depth Guide to the Synthesis and Application of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] Metal Complexes

Introduction: A Versatile Chelating Agent in Modern Chemistry

In the landscape of coordination chemistry, the design of versatile ligands is paramount for advancements in materials science, catalysis, and pharmacology. Butanamide, N,N'-1,2-ethanediylbis[3-oxo-], also known as N,N'-ethylenebis(acetoacetamide), is a highly effective tetradentate chelating agent. It is characterized by its ability to form stable complexes with a wide range of metal ions.[1] While structurally an amide, its metal complexes share many functional similarities with the extensively studied Schiff base family, particularly salen-type complexes.[2]

These complexes are of significant interest to researchers and drug development professionals due to their diverse biological activities. The process of chelation, where the ligand binds to a central metal ion, can dramatically enhance the therapeutic properties of both the organic scaffold and the metal itself.[3][4] Numerous studies on related Schiff base metal complexes have demonstrated potent antimicrobial, antifungal, antiviral, and antitumor activities.[5][6][7] This guide provides a comprehensive, experience-driven protocol for the synthesis of the butanamide ligand and its subsequent metal complexes, with a focus on the rationale behind the methodology and potential applications in biomedical research.

Part 1: Synthesis of the Ligand, Butanamide, N,N'-1,2-ethanediylbis[3-oxo-] (H₂L)

Principle of Synthesis

The synthesis of the ligand is a classic condensation reaction. It proceeds via the nucleophilic attack of the primary amine groups of ethylenediamine on the carbonyl carbon of the ester group in ethyl acetoacetate. Two equivalents of ethyl acetoacetate react with one equivalent of ethylenediamine to form the stable bis-amide product. The reaction is typically driven to completion by heating under reflux, which facilitates the elimination of ethanol as a byproduct.

Protocol 1: Synthesis of Butanamide, N,N'-1,2-ethanediylbis[3-oxo-]

This protocol details the reliable synthesis of the ligand with a high degree of purity.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | CAS No. |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 107-15-3 |

| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 |

Step-by-Step Methodology

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethylenediamine (6.01 g, 0.1 mol) in 50 mL of absolute ethanol.

-

Expert Insight: Using absolute ethanol minimizes water, which could potentially hydrolyze the ester reactant, reducing the yield.

-

-

Addition of Reactant: While stirring the solution, add ethyl acetoacetate (26.03 g, 0.2 mol) dropwise over a period of 20-30 minutes using a dropping funnel.

-

Causality: The reaction is exothermic. A slow, dropwise addition is crucial to control the reaction temperature and prevent the formation of side products.

-

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-3 hours.

-

Expert Insight: Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion. A white precipitate of the product should begin to form during this period.

-

-

Isolation: After the reflux period, cool the flask first to room temperature and then in an ice bath for approximately 30 minutes to maximize precipitation.

-

Purification: Collect the white crystalline solid by vacuum filtration using a Büchner funnel. Wash the product thoroughly with two portions of cold ethanol (2x20 mL) to remove any unreacted starting materials.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Results

-

Appearance: A fine, white crystalline powder.

-